molecular formula C9H16O4 B12632187 5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol CAS No. 918952-53-1

5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol

Cat. No.: B12632187
CAS No.: 918952-53-1
M. Wt: 188.22 g/mol
InChI Key: RPKFAOWSJGJPRQ-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound with a unique structure that includes a dioxane ring and a hydroxyprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 3-hydroxyprop-1-en-1-yl with 2,2-dimethyl-1,3-dioxane. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
  • 5-(3-Hydroxyprop-1-en-1-yl)benzene-1,3-diol

Uniqueness

5-(3-Hydroxyprop-1-en-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may lack the dioxane ring or have different functional groups.

Properties

CAS No.

918952-53-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

5-(3-hydroxyprop-1-enyl)-2,2-dimethyl-1,3-dioxan-5-ol

InChI

InChI=1S/C9H16O4/c1-8(2)12-6-9(11,7-13-8)4-3-5-10/h3-4,10-11H,5-7H2,1-2H3

InChI Key

RPKFAOWSJGJPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C=CCO)O)C

Origin of Product

United States

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